molecular formula C27H30O15 B12101988 7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B12101988
M. Wt: 594.5 g/mol
InChI Key: QMAISBPLGVOOOA-UHFFFAOYSA-N
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Description

Apigenin-7-O-sophroside is a naturally occurring flavonoid glycoside, specifically a derivative of apigenin. It is found in various plants and is known for its potential health benefits. The compound has a molecular formula of C27H30O15 and a molar mass of 594.52 g/mol . Apigenin-7-O-sophroside is recognized for its antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apigenin-7-O-sophroside typically involves the glycosylation of apigenin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a sugar moiety to apigenin under mild conditions. This method is preferred due to its specificity and efficiency .

Industrial Production Methods: Industrial production of apigenin-7-O-sophroside can be achieved through biotechnological approaches, such as microbial fermentation. This method involves the use of genetically engineered microorganisms to produce the compound in large quantities. The fermentation process is optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: Apigenin-7-O-sophroside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of apigenin-7-O-sophroside, such as its oxidized, reduced, and substituted forms .

Scientific Research Applications

Apigenin-7-O-sophroside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of apigenin-7-O-sophroside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Apigenin-7-O-sophroside is compared with other similar compounds, highlighting its uniqueness:

    Apigenin-7-O-glucoside: Similar in structure but differs in the sugar moiety attached to apigenin.

    Vitexin (Apigenin-8-C-glucoside): Another glycoside of apigenin with a different glycosylation position.

    Rhoifolin (Apigenin-7-O-neohesperidoside): Contains a different disaccharide unit compared to sophroside.

These comparisons emphasize the unique structural features and biological activities of apigenin-7-O-sophroside, making it a valuable compound for further research and application.

Properties

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-8-17-20(33)22(35)24(37)26(40-17)42-25-23(36)21(34)18(9-29)41-27(25)38-12-5-13(31)19-14(32)7-15(39-16(19)6-12)10-1-3-11(30)4-2-10/h1-7,17-18,20-31,33-37H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAISBPLGVOOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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